3-(Bromomethyl)thiophene-2-carbonitrile
Overview
Description
3-(Bromomethyl)thiophene-2-carbonitrile is an organic compound with the molecular formula C6H4BrNS and a molecular weight of 202.07 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)thiophene-2-carbonitrile can be synthesized through the bromination of 3-methylthiophene followed by a cyanation reaction. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the absence of benzoyl peroxide . The reaction typically proceeds under mild conditions, yielding the desired brominated product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and cyanation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Sulfoxides and sulfones are typical oxidation products.
Reduction Products: Thiol derivatives are common reduction products.
Scientific Research Applications
3-(Bromomethyl)thiophene-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers, which are essential for electronic devices.
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)thiophene-2-carbonitrile largely depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the bromomethyl group, facilitating nucleophilic substitution reactions. In biological systems, its activity may involve interactions with cellular proteins or enzymes, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Similar in structure but lacks the nitrile group, making it less versatile in certain synthetic applications.
2-Thiophenecarbonitrile: Contains a nitrile group but lacks the bromomethyl group, limiting its reactivity in substitution reactions.
Uniqueness
3-(Bromomethyl)thiophene-2-carbonitrile is unique due to the presence of both the bromomethyl and nitrile groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
3-(bromomethyl)thiophene-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-3-5-1-2-9-6(5)4-8/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWKRXZHYHXSBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99708-88-0 | |
Record name | 3-(bromomethyl)thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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